REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]=1[OH:9].[OH:10]O>C(O)(=O)C>[Cl:1][C:2]1[C:3](=[O:9])[CH:4]=[CH:5][C:6](=[O:10])[CH:7]=1
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)O
|
Name
|
Ti-superoxide
|
Quantity
|
125 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 60-70° C. under inert atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
heated for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was recovered by simple filtration and corresponding quinone
|
Type
|
CUSTOM
|
Details
|
formed (25%)
|
Type
|
CUSTOM
|
Details
|
was separated by chromatographic purification
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(C=CC(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |